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Compound of Interest

Compound Name: Mogroside 11A1

Cat. No.: B8087357

An Objective Guide for Researchers and Product Development Professionals

The demand for non-caloric, natural sweeteners has driven extensive research into plant-
derived compounds that can replicate the sensory profile of sucrose without its associated
metabolic drawbacks. Among the frontrunners are mogrosides from monk fruit (Siraitia
grosvenorii) and steviol glycosides from the stevia plant (Stevia rebaudiana). This guide
provides a detailed comparative study of two specific compounds: Mogroside 11A1, a key
contributor to the sweetness of monk fruit, and Rebaudioside A, the most widely used steviol
glycoside.

This analysis synthesizes available experimental data on their physicochemical properties,
sensory profiles, stability, and the underlying mechanism of sweet taste perception. Detailed
experimental protocols are provided to support further research and application.

Comparative Data Summary

The following tables summarize the key quantitative and qualitative characteristics of
Mogroside IIA1 and Rebaudioside A.

Table 1: General and Physicochemical Properties
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Property

Mogroside IIA1

Rebaudioside A

Natural Source

Siraitia grosvenorii (Monk
Fruit)

Stevia rebaudiana (Stevia)

Chemical Class

Triterpene Glycoside (Mogrol)

Diterpene Glycoside (Steviol)

CAS Number 88901-44-4[1] 58543-16-1[2]
Molecular Formula Ca2H72014[1] CaaH70023[2]
Molecular Weight 801.01 g/mol [1] 967.01 g/mol [2]
Sparingly soluble in water
Soluble in DMSO (100 (~1%), poorly soluble in
N mg/mL), requires co-solvents ethanol.[3][4][5] Solubility
Solubility

like PEG300 for aqueous

improves in water-ethanol

solutions.[1] mixtures and with increasing
temperature.[4][5][6]
Caloric Content Non-caloric Non-caloric[7]

Table 2: Sensory and Stability Profile
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Property

Mogroside IIA1

Rebaudioside A

Relative Sweetness

Mogrosides are generally
sweeter than sucrose.[1]
Specific data for Mogroside
[IA1 is limited, but related
mogrosides like Siamenoside |
can be over 500 times sweeter

than sucrose.[8]

200-300 times sweeter than
sucrose.[3][7][9]

Taste Profile

Contributes to the
characteristic clean, sweet
taste of monk fruit.[10] Some
mogroside extracts can have

off-notes or aftertastes.[11]

Cleaner taste than Stevioside,
but can exhibit significant
bitterness, licorice, and a
chemical-like aftertaste,
especially at higher
concentrations.[3][9][12]

Heat Stability

Mogrosides are generally heat
stable.[13]

Stable when heated. Does not
degrade after 96 hours at
105°C. In solution, minimal
loss (0-6%) was observed after
6 days at 60°C.[14]

pH Stability

Mogrosides are stable across
a wide pH range (3 to 12).[13]

Generally stable in acidic
beverages (citric and
phosphoric acid).[3][14]
However, instability and
degradation can occur in low-
pH beverages during

prolonged storage.[15]

Light Stability

Data not widely available.

Susceptible to degradation
under UV light, with the
degradation rate being
significantly faster in citrate
buffers compared to phosphate

buffers or water.[16]
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Sweet Taste Receptor Signaling Pathway

The perception of sweet taste for both Mogroside IIA1 and Rebaudioside A is primarily
mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of TLIR2 and T1R3
subunits, located in taste receptor cells on the tongue.[17][18][19][20] The binding of a
sweetener molecule to this receptor initiates an intracellular signaling cascade.

This cascade involves the activation of the G-protein gustducin, which in turn stimulates
phospholipase C-2 (PLC-B2).[18] PLC-B2 hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG). IPs binds to its receptor
on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2*) into the
cytoplasm.[18][21] The elevated intracellular Ca2* concentration activates the transient
receptor potential cation channel member M5 (TRPM5), a monovalent cation channel.[18][19]
The influx of sodium ions (Na*) through the opened TRPM5 channel leads to depolarization of
the taste cell membrane, which ultimately results in the release of ATP as a neurotransmitter,
sending a "sweet" signal to the brain.[19][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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